BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Anhalamine: An In-
Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anhalamine

Cat. No.: B1203834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Anhalamine (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol), a naturally occurring
tetrahydroisoquinoline alkaloid. The information presented herein is essential for the
identification, characterization, and quality control of this compound in research and drug
development settings. The data is compiled from various analytical techniques, including
Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
Anhalamine. The following tables summarize the expected chemical shifts for *H and 3C
NMR, based on data for closely related compounds such as 6,7-dimethoxy-1,2,3,4-
tetrahydroisoquinoline.

Table 1: *H NMR Spectroscopic Data for Anhalamine (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~6.5-6.7 Singlet 1H Ar-H (H-5)
~3.83 Singlet 3H -OCHs (C7)
~3.82 Singlet 3H -OCHs (C6)
~4.0-4.2 Singlet (broad) 1H -OH (C8)
~3.3-35 Triplet 2H -CHz- (C3)
~2.7-2.9 Triplet 2H -CHz- (C4)
~2.0-2.2 Singlet (broad) 1H -NH
~4.0 (partially )

Singlet 2H -CHz- (C1)
obscured)

Solvent: CDCIs, Spectrometer Frequency: 400 MHz. Chemical shifts are referenced to TMS (&
= 0.00 ppm). Predicted values are based on known data for similar tetrahydroisoquinoline
alkaloids.

Table 2: 13C NMR Spectroscopic Data for Anhalamine (Predicted)
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Chemical Shift (8) ppm Assignment
~147-149 Cc-7
~145-147 C-6
~135-140 C-8
~125-130 C-4a
~120-125 C-8a
~110-115 C-5

~60.5 -OCHs (C7)
~55.9 -OCHs (C6)
~45-50 C-1

~40-45 C-3

~25-30 C-4

Solvent: CDCls, Spectrometer Frequency: 100 MHz. Chemical shifts are referenced to the

solvent signal (CDCls: & = 77.16 ppm). Predicted values are based on known data for similar

tetrahydroisoquinoline alkaloids.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in Anhalamine. The

characteristic absorption bands are summarized in the table below.

Table 3: FT-IR Spectroscopic Data for Anhalamine
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Wavenumber (cm~?) Intensity Assignment

3300-3500 Broad O-H stretch (phenol)
3100-3300 Medium N-H stretch (secondary amine)
2850-3000 Medium C-H stretch (aliphatic)
3000-3100 Weak C-H stretch (aromatic)
1580-1620 Medium-Strong C=C stretch (aromatic ring)
1450-1500 Medium C-H bend (aliphatic)
1200-1300 Strong C-O stretch (aryl ether)
1000-1100 Strong C-O stretch (phenol)
1000-1250 Strong C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Anhalamine, aiding in its identification. The molecular formula of Anhalamine is C11H1sNOs,

with a molecular weight of 209.24 g/mol .[2][3]

Table 4: Mass Spectrometry Data for Anhalamine

miz Relative Intensity (%) Assighment

209 High [M]* (Molecular lon)

194 Moderate [M - CHs]*

178 High [M - CH2NH2]* (from a-
cleavage)

163 Moderate [M - CH2NHz - CHs]*

151 Moderate Further fragmentation
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lonization Method: Electron lonization (El). The fragmentation pattern is dominated by the
stable benzylic cation formed through a-cleavage adjacent to the nitrogen atom.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of the Anhalamine sample.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

» Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
e Spectrometer: 400 MHz NMR Spectrometer
e 'HNMR:
o Pulse Program: Standard single-pulse experiment
o Number of Scans: 16-64
o Relaxation Delay: 1.0 s
o Acquisition Time: 4.0 s
e 13C NMR:
o Pulse Program: Proton-decoupled single-pulse experiment
o Number of Scans: 1024-4096

o Relaxation Delay: 2.0 s
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o Acquisition Time: 1.5 s

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of the Anhalamine sample with approximately 100 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.

e Place a portion of the mixture into a pellet-forming die.

e Press the die under high pressure (8-10 tons) using a hydraulic press to form a transparent
or translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared Spectrometer

Scan Range: 4000-400 cm~?

Resolution: 4 cmm—1

Number of Scans: 16-32

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a 1 mg/mL stock solution of Anhalamine in methanol.

 Dilute the stock solution to a final concentration of 10-100 pg/mL with methanol.
Instrument Parameters:

¢ Gas Chromatograph:

o Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 um film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

[e]

o

Inlet Temperature: 250 °C.

[¢]

Injection Volume: 1 pL (splitless mode).

[e]

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, then ramp to
280 °C at 10 °C/min, and hold for 5 min.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Scan Range: m/z 40-550.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of Anhalamine.
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Caption: Workflow for the Spectroscopic Characterization of Anhalamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Anhalamine: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1203834#spectroscopic-data-of-anhalamine-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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